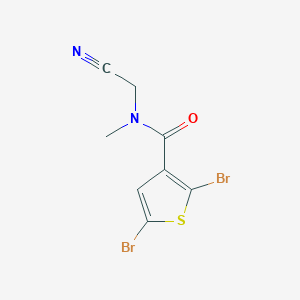

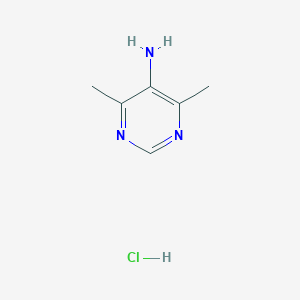

4,6-Dimethylpyrimidin-5-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dimethylpyrimidin-5-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly used as a starting material for the synthesis of various biologically active molecules.

科学的研究の応用

Synthesis of Pyrimidine Derivatives

Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . The compound “4,6-Dimethylpyrimidin-5-amine;hydrochloride” can be used in the synthesis of novel compounds under microwave irradiation .

Biological Activities of Pyrimidines

Pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer . Therefore, “4,6-Dimethylpyrimidin-5-amine;hydrochloride” could potentially be used in the development of drugs with these activities.

Pharmacologically Active Decorated Diazines

The compound can be used in the synthesis of pharmacologically active decorated diazines, especially pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

Synthesis of FDA Approved Drugs

“4,6-Dimethylpyrimidin-5-amine;hydrochloride” can be used in the synthesis of selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .

Improvement of Druglikeness and ADME-Tox Properties

Novel synthetic methodologies that use “4,6-Dimethylpyrimidin-5-amine;hydrochloride” can serve molecules with improved druglikeness and ADME-Tox properties .

Inhibitors of Fibroblast Growth Factor Receptor 4

The compound can be used in the synthesis of derivatives that act as selective inhibitors of fibroblast growth factor receptor 4 . These inhibitors have potential applications in the treatment of hepatocellular carcinoma .

Safety and Hazards

作用機序

Target of Action

The primary target of 4,6-Dimethylpyrimidin-5-amine hydrochloride is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .

Mode of Action

4,6-Dimethylpyrimidin-5-amine hydrochloride interacts with FGFR4 by inhibiting its activity . This interaction results in a decrease in the receptor’s ability to signal for cell growth and division . The compound exhibits selectivity for FGFR4 over other fibroblast growth factor receptors .

Biochemical Pathways

The inhibition of FGFR4 affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in many biological processes, including cell growth, development, and wound healing . By inhibiting FGFR4, 4,6-Dimethylpyrimidin-5-amine hydrochloride disrupts these processes, particularly in cells where FGFR4 signaling is overactive .

Result of Action

The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-amine hydrochloride has been shown to have anti-cancer activity . In particular, it has been observed to block the growth of hepatocellular carcinoma (HCC) tumors . This is likely due to the disruption of the FGF signaling pathway, which is often overactive in cancer cells .

特性

IUPAC Name |

4,6-dimethylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-4-6(7)5(2)9-3-8-4;/h3H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWOOHSDBBNEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylpyrimidin-5-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)